6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring multiple functional groups, including pyridine, piperazine, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-(pyridin-2-yl)piperazine and 4-(but-2-yn-1-yl)oxy-piperidine. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperazine derivatives .
Scientific Research Applications
6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Material Science: It is explored for its use in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(Pyridin-2-yl)piperazine: Shares the pyridine and piperazine moieties.
4-(But-2-yn-1-yl)oxy-piperidine: Contains the but-2-yn-1-yl and piperidine groups.
Uniqueness
What sets 6-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28N6O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H28N6O/c25-19-21-6-7-24(27-20-21)29-12-8-22(9-13-29)31-18-4-3-11-28-14-16-30(17-15-28)23-5-1-2-10-26-23/h1-2,5-7,10,20,22H,8-9,11-18H2 |
InChI Key |
TUJKVQPGGCVYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
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